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Introduction: The complement system is a critical component of innate immunity, playing a key

role in pathogen defense and clearance of cellular debris.[1][2] Activation of the complement

cascade through the classical, lectin, or alternative pathways converges on the cleavage of

complement component C5 into the potent anaphylatoxin C5a and the C5b fragment.[1][3][4]

C5a is a powerful inflammatory mediator, while C5b initiates the assembly of the terminal

complement complex (TCC) or membrane attack complex (MAC, C5b-9), which can lead to cell

lysis and tissue damage.[1][2][4] Dysregulation of the complement system is implicated in a

variety of inflammatory and autoimmune diseases. Consequently, inhibiting C5 is a clinically

validated and therapeutically significant strategy to mitigate complement-mediated pathology

while leaving upstream functions like opsonization intact.[2][5][6]

These application notes provide an overview of common techniques and protocols for inhibiting

C5 in experimental models, focusing on monoclonal antibodies and other inhibitory molecules.

Signaling Pathway: The Complement Cascade and
Point of C5 Inhibition
The following diagram illustrates the three complement activation pathways, their convergence

at C3 and C5, and the specific point of intervention for C5 inhibitors. These inhibitors function

by binding to C5, thereby preventing its cleavage by C5 convertases.[1][5] This action blocks
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the generation of both the pro-inflammatory C5a peptide and the C5b fragment required for

MAC formation.[1]
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Caption: The complement cascade showing the point of C5 inhibition.

Key C5 Inhibitors and Quantitative Data
A variety of C5 inhibitors have been developed and characterized in experimental models. The

most common are monoclonal antibodies, but other molecules like tick-derived proteins are

also utilized. Below is a summary of key inhibitors and associated quantitative data.
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Inhibitor Type
Mechanism of
Action

Experimental
Model(s)

Key
Quantitative
Data

Eculizumab

Humanized

Monoclonal

Antibody

Binds to C5,

preventing its

cleavage by C5

convertase

through steric

hindrance.[7][8]

PNH, aHUS,

NMOSD, various

in vitro and in

vivo models.[1]

[4][9][10][11][12]

Achieves

complete

terminal

complement

inhibition (free

C5 <0.5 µg/mL)

within hours of

infusion.[10][13]

Ravulizumab

Humanized

Monoclonal

Antibody

Long-acting C5

inhibitor with a

mechanism

similar to

Eculizumab.[1]

PNH, aHUS.[12]

[13]

Terminal

elimination half-

life of ~49.7

days. Achieves

and sustains

serum free C5

concentrations

<0.5 µg/mL.[13]

[14]

Pozelimab

(REGN3918)

Fully Human

Monoclonal

Antibody

Binds to human

and cynomolgus

monkey C5 with

high affinity,

blocking

complement-

induced

hemolysis.[15]

Humanized C5

mice (C5hu/hu),

in vitro human

and monkey

serum.[15]

Binding Affinity

(KD): 262 pM to

6.27 nM to

human C5. IC50

(CP Hemolysis):

2.1 to 3.1 nM

(human serum).

IC50 (AP

Hemolysis): 13 to

26 nM (human

serum).[15][16]

Coversin (OmCI) Tick-derived

Recombinant

Protein

Binds to C5 at a

site distinct from

Eculizumab,

Ex vivo

hemolysis

assays.[7][9]

Used in

combination with

Eculizumab to

abolish residual
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preventing its

activation.[2][7]

hemolytic activity

in ex vivo

models.[7][9]

Crovalimab

Humanized

Monoclonal

Antibody

Binds to C5 to

block the

complement

cascade.[17]

PNH models.

Used as a

positive control in

hemolysis

assays.[3]

BB5.1
Monoclonal

Antibody

Anti-mouse C5

antibody.

Mouse models

(e.g., EAMG).[3]

Administered IP

at 1 mg/kg in

mice to inhibit

complement

activity for >48

hours.[3]

Experimental Protocols
Detailed methodologies are crucial for accurately assessing the efficacy of C5 inhibitors. The

following are generalized protocols for common in vitro hemolysis assays used to screen and

characterize these inhibitors.

Protocol 1: Classical Pathway (CP) Hemolytic Assay
This assay measures the ability of a C5 inhibitor to block the classical complement pathway,

which is typically initiated by an antibody-antigen complex.

Objective: To determine the IC50 of a C5 inhibitor in preventing CP-mediated red blood cell

(RBC) lysis.

Materials:

Test C5 inhibitor (e.g., Pozelimab)

Normal Human Serum (NHS) or Cynomolgus Monkey Serum as a source of complement

Sensitized Sheep Red Blood Cells (RBCs) (e.g., antibody-coated)

Gelatin Veronal Buffered Saline (GVBS)
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96-well microplate

Spectrophotometer (for reading absorbance at 412-415 nm)

Methodology:

Prepare Inhibitor Dilutions: Serially dilute the test C5 inhibitor in GVBS to create a range of

concentrations to be tested.

Plate Setup:

Add the diluted inhibitor to wells of a 96-well plate.

Include a "no inhibitor" control (serum only) for 100% lysis and a "no serum" control (buffer

only) for 0% lysis.

Add Serum: Add a pre-determined dilution of NHS (e.g., 1% final concentration) to all wells

except the 0% lysis control.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the

inhibitor to bind to C5.

Add RBCs: Add hemolysin-sensitized sheep RBCs to all wells.

Second Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-

mediated lysis.[15][16]

Stop Reaction & Pellet Cells: Stop the reaction by adding cold saline. Centrifuge the plate to

pellet intact RBCs.

Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance

of the released hemoglobin at 412-415 nm.

Data Analysis:

Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100%

lysis control.
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Plot the percentage of inhibition against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Protocol 2: Alternative Pathway (AP) Hemolytic Assay
This assay assesses the inhibition of the alternative pathway, which is activated spontaneously

on certain surfaces, like those of rabbit RBCs.

Objective: To determine the IC50 of a C5 inhibitor in preventing AP-mediated RBC lysis.

Materials:

Test C5 inhibitor

Normal Human Serum (NHS)

Rabbit Red Blood Cells (RBCs)

Alternative Pathway Buffer (e.g., GVB with Mg-EGTA)

96-well microplate

Spectrophotometer

Methodology:

Prepare Inhibitor Dilutions: Prepare serial dilutions of the C5 inhibitor in the appropriate

buffer.

Plate Setup: Add diluted inhibitor and controls to a 96-well plate as described in the CP

assay protocol.

Add Serum: Add NHS (e.g., 5-10% final concentration) to the appropriate wells.

Add RBCs: Add rabbit RBCs to all wells.[15][16]

Incubation: Incubate the plate at 37°C for 30-60 minutes. The AP is activated directly on the

rabbit RBC surface.
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Stop Reaction & Pellet Cells: Stop the reaction and pellet the cells via centrifugation.

Measure Hemolysis: Measure the absorbance of the supernatant as described previously.

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the

alternative pathway. Note that complete blockade of AP-mediated hemolysis may not always

be observed.[15][16]

Experimental Workflow for C5 Inhibitor
Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel C5

inhibitor.

In Vitro Characterization

In Vivo / Ex Vivo Evaluation

1. Binding Assays
(e.g., SPR, ELISA)

Determine KD

2. Hemolytic Assays
(CP & AP)

Determine IC50

3. MAC Formation Assay
(sC5b-9 ELISA)

4. Animal Model Selection
(e.g., Humanized C5 Mouse, Primate)

5. PK/PD Studies
(Dosing, Half-life, Free C5 levels)

6. Efficacy Studies
(Disease-specific model, e.g., C3G, EAMG)

7. Data Analysis & Validation
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Caption: A generalized workflow for C5 inhibitor testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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